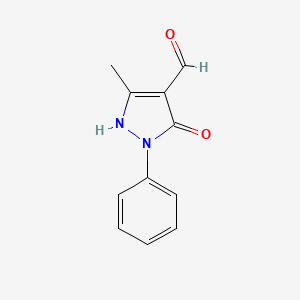

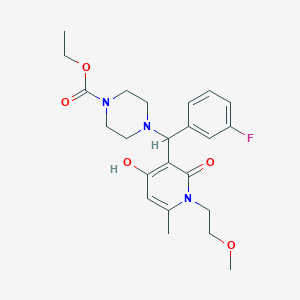

![molecular formula C23H17F3N4O3 B2827894 2-(3-苄基-2,4-二氧代-3,4-二氢吡啶并[2,3-d]嘧啶-1(2H)-基)-N-[2-(三氟甲基)苯基]乙酰胺 CAS No. 902959-99-3](/img/structure/B2827894.png)

2-(3-苄基-2,4-二氧代-3,4-二氢吡啶并[2,3-d]嘧啶-1(2H)-基)-N-[2-(三氟甲基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of dihydropyrido[2,3-d]pyrimidin-2-one, which is a type of fused heterocycle . These structures are often found in biologically active molecules and are considered privileged structures in drug development .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as dihydropyrido[2,3-d]pyrimidin-2-ones have been synthesized through one-pot reactions involving aldehydes, barbituric acid, and ammonium acetate/urea . This reaction is promoted by DIPEAc and can be carried out at room temperature .科学研究应用

- “AKOS001878005” exhibits antiproliferative effects, making it a promising candidate for cancer research. Researchers have investigated its impact on various cancer cell lines, including breast, lung, and colon cancer. The compound’s ability to inhibit cell growth and induce apoptosis warrants further exploration as a potential chemotherapeutic agent .

- Neurodegenerative diseases like Alzheimer’s and Parkinson’s are characterized by protein misfolding and aggregation. “AKOS001878005” has shown promise in inhibiting protein aggregation and reducing neurotoxicity. Researchers are studying its potential as a therapeutic agent for managing these debilitating conditions .

- Chronic inflammation contributes to various diseases, including autoimmune disorders. Studies suggest that “AKOS001878005” possesses anti-inflammatory properties by modulating key inflammatory pathways. Researchers are investigating its potential in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

- Cardiovascular diseases remain a global health concern. Preliminary research indicates that “AKOS001878005” may have vasodilatory effects, promoting blood flow and potentially reducing hypertension. Its impact on endothelial function and vascular health is an area of interest .

- Viral infections pose significant challenges. Some studies suggest that “AKOS001878005” exhibits antiviral activity against certain viruses, including herpes simplex virus (HSV). Investigating its mechanism of action and potential clinical applications could be valuable .

- Researchers are exploring “AKOS001878005” as a chemical probe to understand biological processes. Its unique structure and interactions with cellular targets make it valuable for drug discovery. By elucidating its binding partners and pathways, scientists aim to develop novel therapeutics .

Anticancer Potential

Neurodegenerative Disorders

Anti-Inflammatory Properties

Cardiovascular Health

Antiviral Activity

Chemical Biology and Drug Discovery

作用机制

Target of Action

AKOS001878005, also known as 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, is a small molecule that targets the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzyme . This enzyme plays a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are transcription factors that control the expression of genes involved in red blood cell production .

Mode of Action

AKOS001878005 acts as an inhibitor of the HIF-PH enzyme . By inhibiting this enzyme, AKOS001878005 stabilizes HIFs, leading to an increase in the synthesis of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This mechanism of action is independent of the free iron concentration .

Biochemical Pathways

The primary biochemical pathway affected by AKOS001878005 is the HIF pathway. Under normal oxygen conditions, HIFs are hydroxylated by HIF-PH enzymes, marking them for degradation. When akos001878005 inhibits the hif-ph enzymes, hifs are stabilized and can translocate to the nucleus, where they induce the transcription of epo . This results in increased production of red blood cells.

Result of Action

The primary result of AKOS001878005’s action is an increase in the production of red blood cells. This is achieved through the increased synthesis and secretion of EPO, stimulated by the stabilization of HIFs . This makes AKOS001878005 a potential treatment for conditions characterized by a deficiency in red blood cells, such as anemia associated with chronic kidney disease .

属性

IUPAC Name |

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N4O3/c24-23(25,26)17-10-4-5-11-18(17)28-19(31)14-29-20-16(9-6-12-27-20)21(32)30(22(29)33)13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSZHXTXIJVYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide](/img/structure/B2827825.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2827828.png)

![2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2827829.png)

![5-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827833.png)